7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
Description
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C10H13NOS/c1-12-8-3-4-10-9(7-8)11-5-2-6-13-10/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
SZEPSWLFZWWADK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
A notable advancement in synthesizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine, crucial for biologically active molecules like JTV-519 and S107, has been achieved. This process, starting from 4-methoxythiophenol, demonstrates a significant improvement over previous methods, achieving a 68% overall yield in just four steps through acyliminum cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
2.1. Modified Pictet-Spengler Reaction
The synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[b] thiazepine often employs the modified Pictet-Spengler reaction. This method involves the cyclization of N-formyliminium ions derived from specific amines and aldehydes under acidic conditions.
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Key Steps:
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Formation of N-formyliminium ions from the reaction of arylthioethanamines with aldehydes.
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Cyclization facilitated by acid catalysts such as trifluoroacetic acid or mixed acid systems.
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The reaction conditions significantly influence the yield and purity of the final product.
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2.2. Reaction Conditions
The acidity of the reaction medium plays a crucial role in the cyclization process. For instance:
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The use of trifluoroacetic acid alone can yield products in good yields when electron-donating groups are present on the aromatic ring.
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Mixed acid catalysts can enhance yields but may also lead to decomposition if not carefully controlled.
3.1. Reactivity and Functionalization
The presence of the methoxy group enhances the compound's reactivity due to its electron-donating nature. This allows for various chemical transformations:
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Hydrolysis: Treatment with hydrochloric acid can hydrolyze certain derivatives to yield substituted tetrahydrobenzothiazepines.
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Alkylation: The compound can undergo alkylation reactions to introduce various alkyl groups at specific positions on the thiazepine ring.
3.2. Biological Activity
Research indicates that derivatives of 7-methoxy-2,3,4,5-tetrahydrobenzo[b] thiazepine exhibit significant biological activity:
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Calcium Channel Blockade: Similar to diltiazem (a known calcium channel blocker), this compound modulates calcium ion flow in cardiac and vascular tissues.
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Potential Anticancer Activity: Some studies have suggested that benzothiazepine derivatives may possess anticancer properties.
Table 2: Biological Activities of Derivatives
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| S107 | Calcium Channel Blocker | <50 |
| JTV-519 | Anticancer Agent | <30 |
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that derivatives of thiazepine compounds exhibit antidepressant-like effects. In animal models, 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine has been shown to influence neurotransmitter systems involved in mood regulation. Studies suggest that the compound may enhance serotonin and norepinephrine levels in the brain, which are crucial for mood stabilization .
2. Anticancer Potential
Recent investigations have explored the anticancer properties of thiazepine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuropharmacology
1. Neuroprotective Effects
this compound is being studied for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Cognitive Enhancement
Preliminary studies suggest that this compound may enhance cognitive functions by modulating cholinergic activity in the brain. This could have implications for treating cognitive deficits associated with aging or neurodegenerative disorders .
Industrial Applications
1. Pharmaceutical Development
The unique properties of this compound make it a candidate for drug formulation in the pharmaceutical industry. Its potential as a lead compound for developing new antidepressants or neuroprotective agents is under investigation .
2. Cosmetic Formulations
Due to its bioactive properties, there is interest in incorporating this compound into cosmetic formulations aimed at skin protection and anti-aging effects. Research is ongoing to evaluate its safety and effectiveness in topical applications .
Case Studies
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For example, certain derivatives have been shown to stabilize ryanodine receptor 2 (RyR2) channels and activate sarcoplasmic/endoplasmic reticulum calcium ATPase 2a (SERCA2a), preventing calcium leak from RyR channels .
Comparison with Similar Compounds
Table 3: NMR and MS Data Comparison
Key Observations:
- Methoxy groups consistently appear at δ 3.8–3.9 ppm in ¹H-NMR .
- HR-MS data validate molecular weights with <0.5 ppm error, ensuring structural fidelity .
Commercial and Practical Considerations
- Availability : The 7-methoxy derivative is widely available from suppliers (e.g., Synthonix, Combi-Blocks) at ~$200–$500/g, whereas custom-synthesized analogues (e.g., Elobixibat impurity) require specialized synthesis .
- Purity : Commercial lots typically exceed 95% purity, critical for pharmacological studies .
Biological Activity
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects.
- Molecular Formula : C10H13NOS
- Molecular Weight : 195.28 g/mol
- CAS Number : 145903-31-7
- Purity : Typically >95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 8.80 | Topoisomerase I and II inhibition |
| MDA-MB-435 | 19 | Microtubule depolymerization |
| NCI-60 Panel | ~10 | Antiproliferative effects across multiple lines |
The compound demonstrated a dual inhibition mechanism targeting topoisomerase enzymes and microtubule dynamics. In particular, it was noted for generating reactive oxygen species (ROS) in cancer cells and causing cell cycle arrest at the G2/M phase .
Mechanistic Insights
Molecular docking studies have indicated that this compound exhibits a higher binding affinity to topoisomerase enzymes compared to standard anticancer drugs. This suggests a promising avenue for its development as an anticancer agent .
Study 1: In Vivo Efficacy
In a xenograft mouse model using MDA-MB-435 cells, the compound was administered at doses of 75 mg/kg three times a week. Results indicated moderate weight loss but significant antitumor effects compared to control groups. The study highlighted the need for further optimization to enhance therapeutic efficacy while minimizing side effects .
Study 2: Comparative Analysis with Standard Treatments
A comparative analysis against established treatments like paclitaxel revealed that while this compound showed promising results in vitro, its in vivo performance required further investigation to establish its clinical relevance .
Pharmacokinetic Properties
ADME (Absorption, Distribution, Metabolism, Excretion) profiling suggests that the compound possesses favorable drug-like properties. These findings are crucial for advancing it towards clinical trials .
Q & A
Q. What are the common synthetic routes for 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine, and how are they optimized?
The synthesis typically involves multi-step reactions or cyclization strategies. For example, modified Pictet-Spengler reactions using α-methoxy-isoindolones with scandium or copper triflate catalysts can improve yield and regioselectivity . Multi-step approaches may include acylation of a benzodiazepine core with substituted benzoyl chlorides under basic conditions, followed by purification via column chromatography .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming the molecular structure. X-ray crystallography can resolve stereochemical ambiguities, while infrared (IR) spectroscopy verifies functional groups like methoxy and thiazepine rings .
Q. How is the compound’s preliminary biological activity assessed in vitro?
Anti-tyrosinase activity, a common screening metric, is evaluated using enzyme inhibition assays. Researchers measure IC₅₀ values by incubating the compound with mushroom tyrosinase and monitoring dopachrome formation spectrophotometrically at 475 nm. Positive controls like kojic acid validate experimental conditions .
Q. What safety precautions are recommended given limited toxicity data?
Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to establish baseline toxicity. For in vivo studies, adhere to OECD guidelines for acute oral toxicity in rodent models, starting with low doses (≤50 mg/kg) and monitoring organ histopathology .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically resolved?
Apply evidence-based inquiry principles by linking results to a theoretical framework (e.g., enzyme kinetics or receptor binding models). Replicate experiments under standardized conditions (pH, temperature, substrate concentration) and use statistical tools like ANOVA to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies optimize synthetic yield while minimizing side products?
Employ design of experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading). For example, replacing dichloromethane with DMF in acylation steps reduces byproduct formation. Use computational tools (DFT calculations) to predict reactive intermediates and transition states .
Q. How can structure-activity relationships (SAR) be explored systematically?
Synthesize analogs with variations in the methoxy group (e.g., 7-ethoxy or 7-hydroxy derivatives) and assess activity shifts. Pair this with molecular docking to map interactions with target proteins (e.g., tyrosinase’s copper-binding site). QSAR models can prioritize high-potensity analogs for synthesis .
Q. What methodologies enable mechanistic studies of its biological activity?
Use isotopic labeling (e.g., ¹⁴C-methoxy groups) to track metabolic pathways. For enzyme targets, perform kinetic assays (Lineweaver-Burk plots) to determine inhibition modality (competitive vs. non-competitive). CRISPR-edited cell lines can validate target specificity .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or storage in amber vials under argon can mitigate degradation. PXRD analysis identifies polymorphic transitions affecting solubility .
Q. What computational approaches predict its pharmacokinetic properties?
Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Molecular dynamics simulations model blood-brain barrier penetration, critical for CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
